tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a hydroxymethyl group attached to a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the tert-butyl ester. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste. The use of flow microreactors enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines and alcohols, facilitating selective reactions in multi-step synthesis .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is used in the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. It can also modulate receptor activity by interacting with receptor binding sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling in synthetic processes .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7?,8-/m1/s1 |
InChI Key |
UFJNFQNQLMGUTQ-BRFYHDHCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O |
Origin of Product |
United States |
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